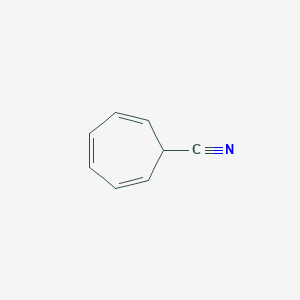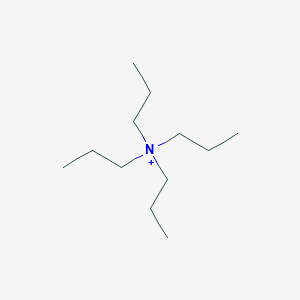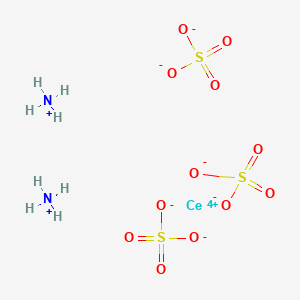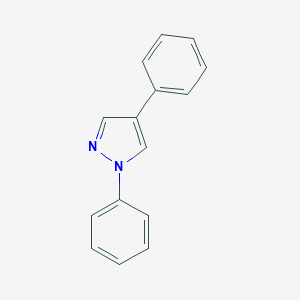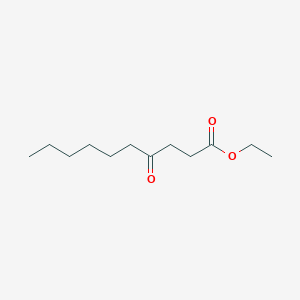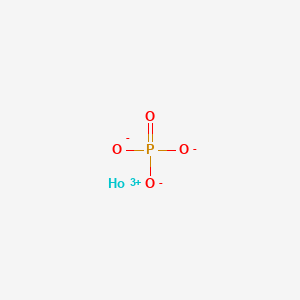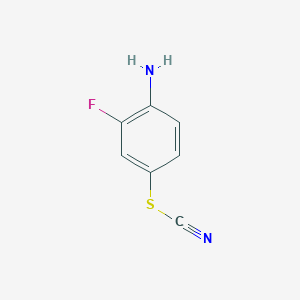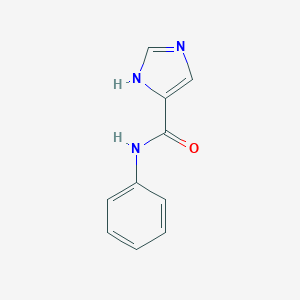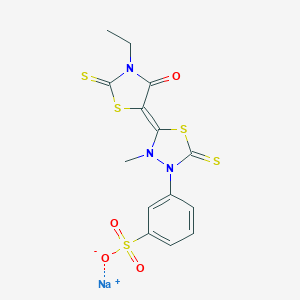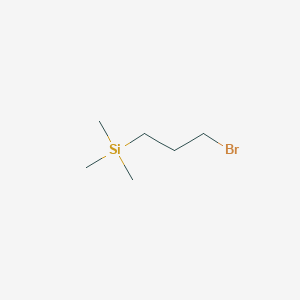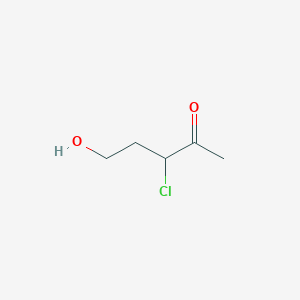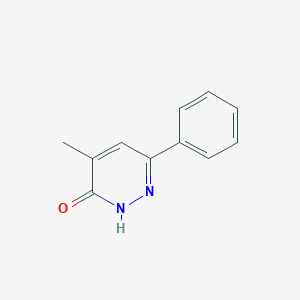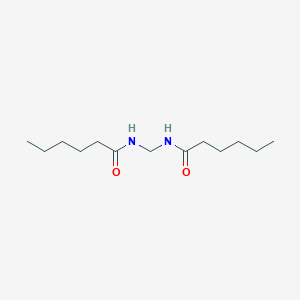
Bis(hexanamido)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hexanamido)methane, also known as BHAM, is an organic compound that has gained significant attention in scientific research due to its diverse applications. BHAM is a chelating agent that can form stable complexes with a variety of metal ions, making it useful in various fields such as catalysis, medicine, and materials science. In
Applications De Recherche Scientifique
Bis(hexanamido)methane has found numerous applications in scientific research, particularly in the fields of catalysis and medicine. Bis(hexanamido)methane can be used as a ligand in catalytic reactions to enhance the efficiency of the process. Bis(hexanamido)methane complexes with metal ions have been used as catalysts in various reactions such as epoxidation, hydrolysis, and dehydrogenation.
In medicine, Bis(hexanamido)methane has been studied as a potential therapeutic agent for various diseases. Bis(hexanamido)methane has been shown to exhibit antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Bis(hexanamido)methane has also been studied for its potential to inhibit cancer cell growth by inducing apoptosis.
Mécanisme D'action
Bis(hexanamido)methane's mechanism of action is based on its ability to form stable complexes with metal ions. Bis(hexanamido)methane can chelate metal ions such as iron, copper, and zinc, which are essential for various biological processes. By chelating these metal ions, Bis(hexanamido)methane can disrupt the function of enzymes and proteins that require them, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
Bis(hexanamido)methane has been shown to have various biochemical and physiological effects. Bis(hexanamido)methane complexes with metal ions can inhibit the activity of enzymes that require these metal ions, leading to a range of effects such as antimicrobial activity, inhibition of cancer cell growth, and anti-inflammatory effects. Bis(hexanamido)methane has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(hexanamido)methane has several advantages for use in lab experiments. Bis(hexanamido)methane is a stable compound that can be easily synthesized and purified. Bis(hexanamido)methane can form stable complexes with a range of metal ions, making it useful in various catalytic reactions and as a potential therapeutic agent. However, Bis(hexanamido)methane has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are numerous future directions for Bis(hexanamido)methane research. One area of interest is the development of Bis(hexanamido)methane-based catalysts for various reactions. Bis(hexanamido)methane complexes with metal ions have shown promise as catalysts for epoxidation, hydrolysis, and dehydrogenation reactions. Another area of interest is the development of Bis(hexanamido)methane-based therapeutics for various diseases. Bis(hexanamido)methane has shown potential as an antimicrobial agent and as a potential inhibitor of cancer cell growth. Further research is needed to explore the full potential of Bis(hexanamido)methane in these areas.
Méthodes De Synthèse
Bis(hexanamido)methane can be synthesized through a reaction between hexamethylenediamine and methyl chloroformate in the presence of a base such as triethylamine. The reaction produces Bis(hexanamido)methane as a white crystalline solid with a yield of up to 90%. The purity of the compound can be improved through recrystallization or column chromatography.
Propriétés
Numéro CAS |
10436-10-9 |
|---|---|
Nom du produit |
Bis(hexanamido)methane |
Formule moléculaire |
C13H26N2O2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
N-[(hexanoylamino)methyl]hexanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-5-7-9-12(16)14-11-15-13(17)10-8-6-4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
WTUJBBPJCGLLKH-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCNC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)NCNC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



